molecular formula C15H20N4O2S B2590998 (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide CAS No. 2035007-10-2

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide

Cat. No. B2590998
M. Wt: 320.41
InChI Key: CFSIDOSCKUFLMM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide” is a small molecule organic compound that belongs to the class of sulfonamides or sulfa drugs1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine2.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results. However, as a sulfonamide, it likely contains a sulfonyl group (SO2) attached to two carbon atoms, one of which is part of an amine group.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving this compound. However, sulfonamides are known to undergo reactions typical of amides and sulfonic acids2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the search results. However, sulfonamides generally have a wide range of solubilities and melting points depending on their specific structures4.


Scientific Research Applications

Synthesis and Characterization

A study by Hajib et al. (2022) details the synthesis of a bi-triazole precursor closely related to the compound , achieved in two steps from 2-amino-2-ethyl-1,3-propanediol with an 80% yield. The structural elucidation of the products was conducted using 1D and 2D NMR, IR spectroscopy, and elemental analysis, highlighting the compound's potential as a versatile intermediate in chemical synthesis Hajib et al., 2022.

Antibacterial and Antifungal Applications

Wang et al. (2010) synthesized a series of sulfanilamide-derived 1,2,3-triazole compounds, showing promising antibacterial potency through preliminary in vitro screenings. This study underlines the significant role triazole compounds can play in developing new antibacterial agents Wang et al., 2010.

Anticancer Activity

Sławiński et al. (2012) explored novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives for their potential anticancer activity. The in vitro antitumor efficacy of these compounds against various human tumor cell lines demonstrated remarkable activity at low micromolar levels, indicating the therapeutic potential of triazole derivatives in cancer treatment Sławiński et al., 2012.

Antifungal and UV Protection Applications

Mohamed et al. (2020) designed and synthesized thiazole azodyes containing sulfonamide moiety, which when applied to cotton fabrics, provided UV protection and antimicrobial properties. This research shows the compound's utility beyond pharmaceuticals, finding relevance in materials science and textile engineering Mohamed et al., 2020.

Safety And Hazards

The safety and hazards associated with this specific compound are not available in the search results. However, sulfonamides are generally considered safe for use but can cause allergic reactions in some individuals5.


Future Directions

The future directions for this specific compound are not available in the search results. However, sulfonamides continue to be studied for their potential uses in various medical and industrial applications6.


Please note that this information is based on the available search results and may not be fully accurate or complete. For more detailed information, please refer to relevant scientific literature or consult with a chemical expert.


properties

IUPAC Name

(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-10-9-16-18-19)17-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,17H,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSIDOSCKUFLMM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide

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